

5-Bromo-6-hydroxy-7-methoxycoumarin CAS number and identifiers

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Compound of Interest

Compound Name: 5-Bromo-6-hydroxy-7-methoxycoumarin

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In-depth Technical Guide: 5-Bromo-6-hydroxy-7-methoxycoumarin

Compound Identification

CAS Number: 3025914[1]

Chemical Formula: C₁₀H₇BrO₄[1]

IUPAC Name: 5-bromo-6-hydroxy-7-methoxychromen-2-one

PubChem CID: 3025914[1]

Molecular Weight: 271.07 g/mol

Despite a comprehensive search for detailed technical information, experimental protocols, and biological activity data specifically for **5-Bromo-6-hydroxy-7-methoxycoumarin**, it has been determined that this compound is not extensively documented in publicly available scientific literature. Therefore, the core requirements of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled for this specific molecule at this time.

However, to provide a relevant and useful technical overview within the coumarin chemical class, this guide will focus on a closely related and well-researched compound: Scopoletin (7-

hydroxy-6-methoxycoumarin). Scopoletin shares a similar coumarin backbone with a hydroxyl and a methoxy group, and a significant body of research exists for it, allowing for a comprehensive technical analysis as originally requested.

In-depth Technical Guide: Scopoletin (7-hydroxy-6-methoxycoumarin)

This technical guide provides a comprehensive overview of Scopoletin, a naturally occurring coumarin, for researchers, scientists, and drug development professionals.

Compound Identifiers and Properties

Scopoletin is a phenolic compound found in a variety of plants and possesses a range of biological activities.

Identifier/Property	Value
CAS Number	92-61-5
Chemical Formula	C ₁₀ H ₈ O ₄
IUPAC Name	7-hydroxy-6-methoxychromen-2-one
Synonyms	Gelseminic acid, Chrysatropic acid, 6-Methoxyumbelliferone
Molecular Weight	192.17 g/mol
Melting Point	204-206 °C
Appearance	Light yellow to beige crystalline powder
Solubility	Soluble in ethanol, methanol, DMSO, and ethyl acetate.

Synthesis of Scopoletin

A common method for the synthesis of Scopoletin is the Pechmann condensation, followed by methylation.

Experimental Protocol: Two-Step Synthesis of Scopoletin

Step 1: Synthesis of Esculetin (6,7-dihydroxycoumarin) via Pechmann Condensation

- Reactants: Malic acid and 3,4-dihydroxybenzaldehyde.
- Catalyst: Concentrated sulfuric acid.
- Procedure: a. A mixture of 3,4-dihydroxybenzaldehyde and malic acid is slowly added to cold, concentrated sulfuric acid with constant stirring. b. The reaction mixture is heated, typically in a water bath, for several hours. c. The mixture is then poured into ice-cold water, leading to the precipitation of crude Esculetin. d. The precipitate is filtered, washed with water until neutral, and dried. e. Recrystallization from a suitable solvent (e.g., ethanol/water) is performed to purify the Esculetin.

Step 2: Selective Methylation of Esculetin to form Scopoletin

- Reactants: Esculetin and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
- Base: A mild base such as potassium carbonate or sodium bicarbonate.
- Solvent: Acetone or a similar polar aprotic solvent.
- Procedure: a. Esculetin is dissolved in the solvent, and the base is added. b. The methylating agent is added dropwise to the mixture at room temperature with stirring. c. The reaction is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, the solvent is removed under reduced pressure. e. The residue is treated with water, and the crude Scopoletin is extracted with an organic solvent like ethyl acetate. f. The organic layer is washed, dried, and concentrated to yield crude Scopoletin. g. Purification is achieved through column chromatography on silica gel or recrystallization.

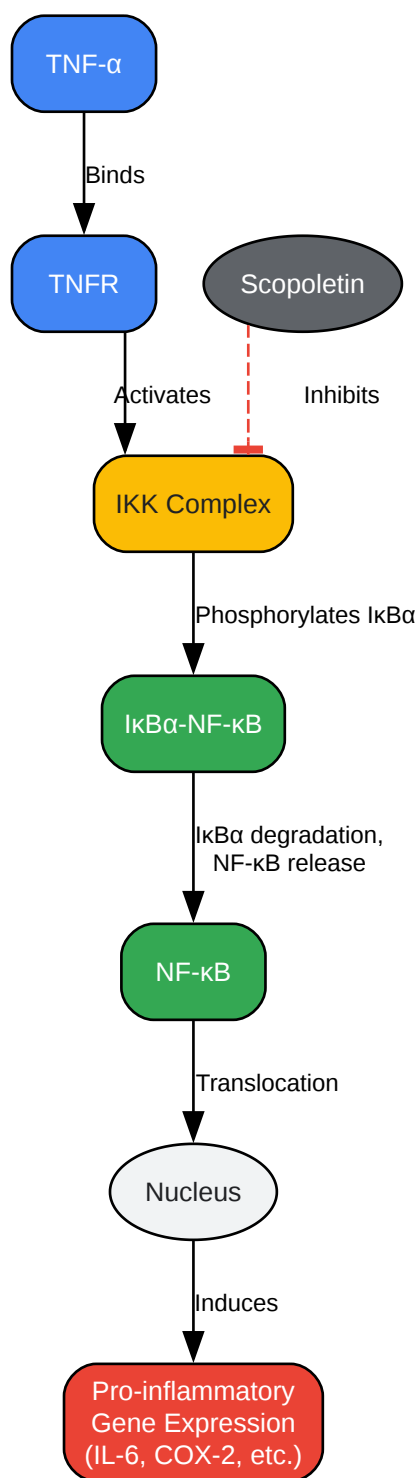
Biological Activities and Signaling Pathways

Scopoletin has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

Scopoletin has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

- Mechanism: In inflammatory conditions, signaling molecules like TNF- α (Tumor Necrosis Factor-alpha) activate the IKK (I κ B kinase) complex. IKK then phosphorylates I κ B α , an inhibitor of NF- κ B, leading to its ubiquitination and degradation. This allows NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-1 β) and enzymes (e.g., COX-2, iNOS). Scopoletin has been shown to inhibit the phosphorylation of I κ B α , thereby preventing NF- κ B nuclear translocation and subsequent pro-inflammatory gene expression.



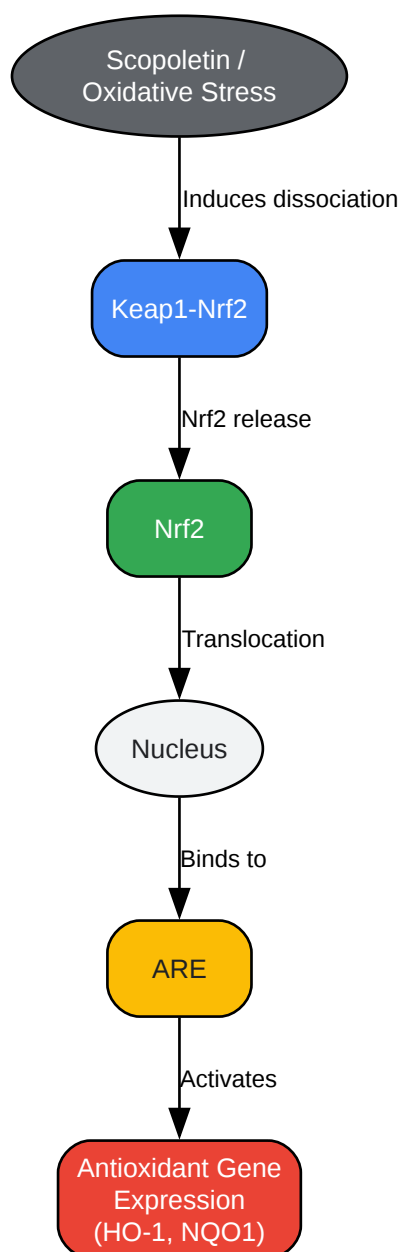
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Caption: Scopoletin's inhibition of the NF-κB signaling pathway.

Antioxidant Activity and Nrf2 Pathway

Scopoletin's antioxidant properties are partly attributed to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

- Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Scopoletin, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help in cellular protection against oxidative damage.



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Caption: Activation of the Nrf2 antioxidant pathway by Scopoletin.

Quantitative Biological Data

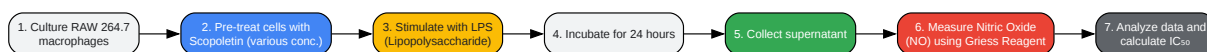
The biological activity of Scopoletin has been quantified in various studies. The following table summarizes some of these findings. Please note that values can vary depending on the specific assay conditions and cell lines used.

Biological Activity	Assay	Cell Line / Model	Result (e.g., IC ₅₀)
Anti-inflammatory	LPS-induced NO production	RAW 264.7 macrophages	~25-50 μ M
Antioxidant	DPPH radical scavenging	In vitro	~50-100 μ M
Cytotoxicity	MTT assay	A549 (Lung cancer)	~75-150 μ M
Cytotoxicity	MTT assay	HeLa (Cervical cancer)	~100-200 μ M

This data is compiled from various literature sources and should be used for comparative purposes. Exact values may differ.

Experimental Workflow: In Vitro Anti-inflammatory Assay

A typical workflow to assess the anti-inflammatory potential of Scopoletin is outlined below.

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Caption: Workflow for assessing the anti-inflammatory effect of Scopoletin.

This guide provides a foundational understanding of Scopoletin for research and development purposes. Further investigation into its pharmacokinetics, safety profile, and efficacy in in vivo models is necessary to fully elucidate its therapeutic potential.

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References

- 1. 5-Bromo-6-hydroxy-7-methoxycoumarin | C₁₀H₇BrO₄ | CID 3025914 - PubChem [pubchem.ncbi.nlm.nih.gov]
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